5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylphenyl group attached to the amino group, which is further connected to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2-ethylphenylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-ethylphenylthiourea with hydrazine hydrate in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 5-Phenylamino-1,3,4-thiadiazole-2-thiol
Uniqueness
Compared to similar compounds, 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol stands out due to its specific ethylphenyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility, stability, and reactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
5-(2-ethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-2-7-5-3-4-6-8(7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHXVMOKWOVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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